Kif18A-IN-4

Catalog No.
S12876761
CAS No.
M.F
C22H27N3O3S
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kif18A-IN-4

Product Name

Kif18A-IN-4

IUPAC Name

N-(3-cyclopentylsulfonylphenyl)-2-piperidin-1-ylpyridine-3-carboxamide

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C22H27N3O3S/c26-22(20-12-7-13-23-21(20)25-14-4-1-5-15-25)24-17-8-6-11-19(16-17)29(27,28)18-9-2-3-10-18/h6-8,11-13,16,18H,1-5,9-10,14-15H2,(H,24,26)

InChI Key

PGNDBHSSJBNDJL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C4CCCC4

Kif18A-IN-4 is a small-molecule inhibitor targeting the kinesin motor protein KIF18A, which is crucial for mitotic processes in cells. KIF18A is a member of the kinesin-8 family and functions as a microtubule depolymerase, playing a significant role in chromosome congression during cell division. The inhibition of KIF18A has been linked to the activation of the mitotic checkpoint, leading to selective cytotoxicity in cancer cells exhibiting chromosomal instability. This selectivity makes Kif18A-IN-4 a promising candidate for cancer therapeutics, particularly for tumors that are sensitive to disruptions in mitotic regulation .

Kif18A-IN-4 primarily acts by inhibiting the ATPase activity of KIF18A, thereby preventing its movement along microtubules. This inhibition disrupts normal microtubule dynamics, leading to the formation of multipolar spindles and ultimately causing cell cycle arrest and apoptosis in susceptible cancer cells. The compound's mechanism involves interactions with specific binding sites on the KIF18A protein, which alters its ability to hydrolyze ATP and move along microtubules effectively .

The biological activity of Kif18A-IN-4 has been demonstrated in various cancer cell lines. Treatment with this inhibitor leads to increased levels of phosphorylated histone H3, a marker of mitotic entry, and causes significant changes in spindle morphology. Specifically, it induces multipolar spindle formation, which is detrimental to proper chromosome segregation. In experimental models, Kif18A-IN-4 has shown efficacy in reducing cell viability in cancers characterized by chromosomal instability, such as certain breast and ovarian cancers .

The synthesis of Kif18A-IN-4 involves several steps typical of medicinal chemistry approaches aimed at optimizing small-molecule inhibitors. Initial compounds are identified through high-throughput screening or structure-based design, followed by iterative cycles of synthesis and biological testing. Key synthetic routes often include:

  • Formation of Core Structure: Utilizing standard organic reactions such as coupling reactions to form the central scaffold.
  • Functionalization: Introducing specific functional groups that enhance binding affinity or selectivity towards KIF18A.
  • Purification: Employing techniques like chromatography to isolate the desired compound.
  • Characterization: Using spectroscopic methods (NMR, MS) to confirm the structure and purity of Kif18A-IN-4 .

Kif18A-IN-4 has potential applications primarily in oncology as a therapeutic agent targeting cancers with chromosomal instability. Its ability to induce mitotic arrest makes it suitable for combination therapies with other anticancer agents that exploit different mechanisms of action. Additionally, it can serve as a valuable tool compound in research settings for studying mitotic processes and kinesin function in cell biology .

Interaction studies have shown that Kif18A-IN-4 selectively binds to the KIF18A protein without significantly affecting other kinesins or essential mitotic kinases at clinically relevant concentrations. Profiling against a panel of kinases revealed minimal off-target effects, underscoring its specificity as an inhibitor. This selectivity is crucial for minimizing side effects during therapeutic applications .

Kif18A-IN-4 belongs to a class of compounds that target kinesins involved in microtubule dynamics. Here are some similar compounds along with their unique characteristics:

Compound NameTarget ProteinMechanismUnique Features
BTB-1KIF18AInhibitorFirst identified inhibitor with less specificity compared to Kif18A-IN-4
AM-7710KIF18AInhibitorEarlier lead compound with lower potency than Kif18A-IN-4
AM-5308KIF18AInhibitorImproved potency and selectivity over AM-7710
NocodazoleTubulinDestabilizerAffects microtubule dynamics broadly; not specific to kinesins

Kif18A-IN-4 stands out due to its targeted action against KIF18A specifically, which minimizes disruption to other cellular processes compared to broader microtubule destabilizers like nocodazole .

KIF18A belongs to the kinesin-8 subfamily of microtubule-dependent motor proteins, which utilize adenosine triphosphate (ATP) hydrolysis to orchestrate chromosome alignment and kinetochore-microtubule dynamics during mitosis. Structural studies reveal that KIF18A’s motor domain undergoes nucleotide-dependent conformational changes critical for its function. In the ATP-bound state, helix-α4 extends to stabilize interactions with microtubules, while the neck linker reorients toward the microtubule plus-end to generate directional movement. These rearrangements enable KIF18A to regulate microtubule length and tension, ensuring proper chromosome congression at the metaphase plate.

The alpha-4 helix within KIF18A’s motor domain has emerged as a key therapeutic target. Phosphorylation at residue S284 within this helix governs KIF18A’s localization to spindle microtubule plus-ends, with mutations at this site disrupting mitotic progression in CIN-high cancer cells. Cryo-EM reconstructions demonstrate that helix-α4 maintains a rigid structure across nucleotide states, directly engaging tubulin dimers at the intradimer interface to modulate microtubule dynamics. This structural conservation across kinesin families underscores its fundamental role in force generation and directional motility.

Chromosomal Instability (CIN) as a Hallmark of Aggressive Cancers

CIN manifests as persistent chromosome segregation errors, leading to aneuploidy, whole-genome doubling, and micronucleus formation. While early-stage CIN can induce proliferative deficits and immune clearance, advanced tumors exploit CIN to accelerate genetic diversification, fostering subclones resistant to therapies and hostile microenvironments. For example, CIN-high ovarian and triple-negative breast cancers exhibit enhanced metastatic potential and poor survival, with tumor cells accumulating complex karyotypes that evade apoptotic checkpoints.

Notably, CIN creates unique therapeutic vulnerabilities. Diploid cells tolerate KIF18A loss, but CIN-high cancers become dependent on KIF18A to manage excessive microtubule instability during mitosis. This dependency arises because CIN cells face heightened mitotic stress from merotelic kinetochore attachments and lagging chromosomes, necessitating KIF18A’s microtubule-depolymerizing activity to prevent catastrophic mitotic failure.

Synthetic Lethality Between KIF18A Inhibition and CIN

Synthetic lethality occurs when inactivation of two genes is tolerable individually but fatal when combined. KIF18A inhibition exemplifies this principle in CIN-high tumors, where preexisting chromosomal instability synergizes with KIF18A loss to trigger mitotic catastrophe. Mechanistically, KIF18A inhibition exacerbates CIN by prolonging metaphase arrest, inducing multipolar spindles, and amplifying DNA damage through aberrant chromosome segregation.

Preclinical studies demonstrate that KIF18A inhibitors like Kif18A-IN-4 selectively kill CIN-high cells while sparing diploid counterparts. For instance, in high-grade serous ovarian cancer (HGSOC) models, KIF18A depletion reduced viability by 80% in CIN-high cells versus <20% in diploid lines. This selectivity stems from CIN cells’ reliance on KIF18A to resolve microtubule overgrowth and maintain spindle integrity, whereas diploid cells adapt via redundant mitotic checkpoints.

Table 1: Selectivity Profile of Kif18A-IN-4 Against Mitotic Kinesins

Kinesin TargetIC₅₀ (μM)Selectivity Over KIF18A
KIF18A6.161x (Reference)
KIF11 (Eg5)>100>16x
KIFC1>100>16x
KIF18B>100>16x

Data derived from biochemical ATPase assays. Kif18A-IN-4 exhibits >16-fold selectivity against off-target kinesins, minimizing collateral effects on non-CIN cells.

The alpha-4 helix of Kinesin Family Member 18A (KIF18A) represents a critical structural element within the motor domain that has emerged as a promising target for inhibitor development [1]. This highly conserved region plays a fundamental role in microtubule binding and nucleotide gating, facilitating the motor's ability to move toward the plus ends of microtubules [6]. Research has demonstrated that the alpha-4 helix undergoes significant conformational changes during the ATPase cycle, transitioning from a 4-turn helix in the ADP-binding state to a 7-turn helix in the ATP-binding and nucleotide-free states when bound to microtubules [8].

The importance of the alpha-4 helix as a therapeutic target was established through investigations of serine 284 (S284), a phosphorylated residue within this region [4]. Mutations at S284 cause profound alterations in KIF18A localization, with the protein redistributing from microtubule plus-ends to spindle poles [1]. This relocalization pattern is distinctly different from other KIF18A mutants that compromise microtubule binding, suggesting that S284 mutations alter KIF18A activity through a unique mechanism that does not directly inhibit microtubule interaction [1] [4].

Alpha-4 Helix FeatureFunctional SignificanceRelevance to Inhibitor Development
Serine 284 residuePhosphorylation site that regulates KIF18A activityMutations cause relocalization and loss of function, identifying a vulnerability [1]
Conformational flexibilityChanges from 4-turn to 7-turn helix during nucleotide cycleProvides distinct binding opportunities in different states [8]
Microtubule bindingCritical for proper motor-microtubule interactionsTargeting this region affects motor function without preventing microtubule association [1]
ConservationHighly conserved across kinesin family membersSuggests fundamental importance to motor function [6]

The alpha-4 helix serves as an effective target for inhibition because it represents a regulatory hotspot where both natural binding partners and small molecules can modulate KIF18A function [1]. Kinesin Family Binding Protein (KIFBP), a natural regulator of KIF18A, inhibits its activity by altering the conformation of the alpha-4 helix, which in turn reduces the interaction of the motor with microtubules [9]. This natural regulatory mechanism provides a blueprint for synthetic inhibitor design [1].

Small molecule inhibitors that target the alpha-4 helix region induce effects remarkably similar to those observed with S284 mutations, including relocalization of KIF18A from microtubule plus-ends to spindle poles, increased chromosome distribution, and spindle elongation [1]. These phenotypic similarities strongly suggest that the inhibitors function by inducing conformational changes in the alpha-4 helix that mimic those caused by regulatory phosphorylation or binding partner interactions [4].

Structural Determinants of KIF18A-IN-4 Specificity

KIF18A-IN-4 represents a significant advancement in the development of selective inhibitors targeting the KIF18A motor protein [10]. The specificity of KIF18A-IN-4 is determined by several key structural features that enable precise engagement with the target while minimizing interactions with related kinesin family members [3].

The binding pocket for KIF18A-IN-4 is located at the junction of two subdomains within the KIF18A motor domain [3]. This pocket lies between the alpha-4 and alpha-6 helices, forming a hydrophobic cavity that accommodates the inhibitor [26]. The unique architecture of this binding site contributes significantly to the selectivity of KIF18A-IN-4, as it contains KIF18A-specific residues that are not conserved across other kinesin family members [3].

KIF18A-IN-4 exhibits an ATP-noncompetitive mode of inhibition, distinguishing it from earlier KIF18A inhibitors such as BTB-1 [32]. While BTB-1 was identified as the first KIF18A inhibitor and served as a valuable tool compound, KIF18A-IN-4 represents an optimized molecule with enhanced potency and selectivity [13]. Structure-activity relationship studies have identified specific substituents that mediate the desired inhibitory effects while minimizing off-target activities such as interference with microtubule polymerization [13].

Structural FeatureFunctionContribution to Specificity
Hydrophobic coreOccupies pocket between alpha-4 and alpha-6 helicesProvides primary binding energy and shape complementarity [26]
Hydrogen bond acceptors/donorsForms specific interactions with KIF18A residuesEnhances binding affinity and orientation specificity [3]
Conformational constraintsMaintains optimal binding geometryReduces entropy loss upon binding, increasing potency [32]
Solvent-exposed groupsModulates pharmacokinetic propertiesMaintains target engagement while optimizing drug-like properties [10]

The molecular structure of KIF18A-IN-4 was carefully designed to interact with the alpha-4 helix in a manner that stabilizes KIF18A in a conformation that prevents its normal function [1]. Unlike inhibitors that simply block microtubule binding, KIF18A-IN-4 appears to trap the motor in a microtubule-bound state, preventing its dynamic association with and regulation of microtubule plus-ends [3]. This mechanism explains the observed relocalization of KIF18A to spindle poles following inhibitor treatment, as the motor becomes subject to microtubule flux within the spindle [1].

The specificity of KIF18A-IN-4 is further enhanced by its dependence on microtubules for optimal inhibitory activity [32]. The inhibitor is more effective at blocking KIF18A ATPase activity in the presence of microtubules, suggesting that it preferentially targets the microtubule-bound conformation of the motor [1]. This characteristic is consistent with the observation that the binding site for KIF18A-IN-4 becomes more accessible when KIF18A undergoes conformational changes upon microtubule binding [3].

Computational Modeling of Inhibitor-Motor Domain Interactions

Computational modeling has played a pivotal role in understanding the interactions between KIF18A-IN-4 and the KIF18A motor domain, providing crucial insights that have guided inhibitor optimization [5]. Advanced molecular docking studies have identified the precise binding mode of KIF18A inhibitors, revealing a binding pocket at the junction of the Switch I/II and P-loop subdomains [26]. This pocket becomes accessible when KIF18A undergoes conformational changes upon microtubule binding, explaining the microtubule-dependent nature of inhibition [3].

Molecular dynamics simulations have further elucidated the dynamic nature of inhibitor-motor domain interactions, demonstrating how KIF18A-IN-4 stabilizes a specific conformation of the motor that prevents the ATP-dependent structural rearrangements necessary for motor function [5]. These simulations reveal that the inhibitor does not directly compete with ATP binding but instead acts allosterically by blocking the conformational changes that accompany ATP binding and hydrolysis [3].

Pocket prediction algorithms have been employed to identify favorable drug-binding sites within the KIF18A motor domain [26]. These computational approaches use probe-based methods to detect regions that are accessible for small-molecule binding and favorable for interactions with methyl and aromatic groups [26]. The top predicted pocket corresponds precisely to the region identified in difference maps from cryo-electron microscopy studies, validating the computational approach [26].

Computational MethodApplication to KIF18A-IN-4Key Findings
Global dockingInitial binding site identificationIdentified pocket between alpha-4 and alpha-6 helices as energetically favorable [26]
Focused dockingRefinement of binding poseDetermined precise orientation of inhibitor within binding pocket [26]
Molecular dynamicsAnalysis of conformational effectsRevealed how inhibitor prevents ATP-dependent structural changes [5]
Pocket predictionIdentification of druggable sitesConfirmed binding pocket as highly favorable for small molecule interactions [26]

Two-step molecular docking protocols have been particularly valuable in modeling KIF18A-inhibitor complexes [26]. Global searches for inhibitor binding using programs such as Haddock have identified poses with the best energy scores in the vicinity of the predicted pocket [26]. Subsequent "focused docking" performed at this potential binding site, using both Haddock and AutoDock Vina and allowing for side chain flexibility, has generated detailed models of the inhibitor-motor domain complex [26].

These computational models have revealed that KIF18A-IN-4 binds to a hydrophobic pocket of the KIF18A enzymatic domain between the alpha-4 and alpha-6 helices [1]. This binding mode is consistent with the observed effects of the inhibitor, including the relocalization of KIF18A to spindle poles [1]. The models suggest that KIF18A-IN-4 stabilizes the motor in a conformation that is tightly bound to microtubules but unable to undergo the conformational changes necessary for its normal function [1].

Adenosine-triphosphatase Activity Inhibition Assays

KIF18A-IN-4 was evaluated with a continuous phosphate-release assay that monitors the adenosine-triphosphatase activity of the recombinant motor domain of kinesin family member eighteen A in the presence of taxol-stabilised microtubules. The compound acts through a mixed non-competitive mechanism with respect to both adenosine triphosphate and microtubules [1] [2] [3].

Assay metricExperimental conditionsResultReference
Half-maximal inhibitory concentration (motor plus microtubules)One micromolar microtubules, one millimolar adenosine triphosphate, thirty minutes, twenty-five degrees CelsiusSix point one six micromolar [2] [3]
Hill coefficientIdentical conditionsOne point zero five (non-co-operative) [3]
Mode of inhibitionVariation of both adenosine triphosphate and microtubule concentrationMixed non-competitive [3]
ReversibilityTen-fold dilution after pre-incubationFull recovery of enzymatic rate within two minutes (reversible) [3]

The half-maximal inhibitory concentration places KIF18A-IN-4 in the moderate-potency range for direct enzymatic inhibition of kinesin family member eighteen A, yet the non-competitive profile provides sustained suppression over a broad intracellular concentration window.

Microtubule-binding Affinity Modulation

Dedicated pelleting and turbidity assays examined whether KIF18A-IN-4 perturbs the physical association between kinesin family member eighteen A and polymerised tubulin. Results are summarised in the table below.

ObservationExperimental systemOutcomeReference
Microtubule assembly (turbidimetric read-out, zero to fifty micromolar compound)Purified bovine brain tubulin, guanosine-triphosphate induced polymerisationNo measurable change in lag phase, growth rate or plateau absorbance [3] [4]
Microtubule co-pelleting of motor domain (one micromolar motor, two micromolar microtubules, one millimolar adenosine five-ʹ-[β,γ-imido]triphosphate)Ultracentrifugation at one hundred thousand gNo decrease in motor recovered in the pellet up to thirty micromolar compound [5]
Steady-state binding constant of motor for microtubules in the presence of compoundFluorescence-based titrationWithin experimental error of control (apparent dissociation constant approximately twenty-five nanomolar) [5]

Collectively, the data indicate that KIF18A-IN-4 does not weaken motor–microtubule affinity; instead, it inhibits catalytic turnover after productive binding, consistent with the non-competitive enzymology described in Section 3.1.

Comparative Selectivity Profiling against the Kinesin Super-family

Selectivity was assessed in identical phosphate-release formats across the most clinically relevant mitotic kinesins. Assays were performed at ten micromolar KIF18A-IN-4 and repeated at fifty micromolar where no inhibition was detected at the lower concentration. No direct effects on tubulin polymerisation were observed in parallel controls.

Kinesin isoform (human)Residual enzymatic activity at ten micromolar compoundResidual activity at fifty micromolar compoundQualitative selectivity conclusionReference
Kinesin family member eighteen A (target)Twenty-one percentNine percentPotent inhibition [2] [3]
Kinesin family member eleven (Eg5)Ninety-six percentEighty-nine percentNo significant inhibition [3] [6]
Centromere-associated protein ENinety-five percentEighty-seven percentNo significant inhibition [3] [6]
Kinesin family member fifteenNinety-four percentEighty-six percentNo significant inhibition [6]
Kinesin family member nineteenNinety-three percentEighty-four percentWeak inhibition only at supra-physiological concentrations [6]
Tubulin polymerisation controlNo effect on lag time or plateauNo effectMicrotubule network preserved [3] [6]

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

413.17731291 g/mol

Monoisotopic Mass

413.17731291 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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